Boscialin
Overview
Description
Boscialin is a chemical compound with the molecular formula C13H22O3 and a molar mass of 226.31 g/mol . It is a powdery or crystalline solid, colorless or yellowish, with a distinct phenone flavor. This compound is water-soluble and also has a certain solubility in organic solvents. It is known for its pharmacological activities, including anti-inflammatory, antibacterial, and antioxidant effects . This compound is commonly used in skin care products to improve smoothness and elasticity, and to reduce skin aging .
Preparation Methods
Boscialin can be synthesized through various methods. One common synthetic route involves the reduction or acylation reaction using benzophenone and p-hydroxybenzoic acid as raw materials . Additionally, this compound can be isolated from the leaves of the African medicinal plant Boscia salicifolia . The industrial production methods typically involve the extraction of this compound from plant sources, followed by purification processes to obtain the desired compound .
Chemical Reactions Analysis
Boscialin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: This compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Boscialin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Boscialin involves its interaction with various molecular targets and pathways. This compound can inhibit the signal transducer and activator of transcription 1 (STAT1) translocation at a concentration of 10 micromolar . This inhibition affects the signaling pathways involved in inflammation and immune responses. Additionally, this compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Boscialin is structurally related to ionones and abscisic acid . Similar compounds include:
Ionones: These are a group of compounds with a similar structure to this compound and are known for their fragrance properties.
Abscisic Acid: This is a plant hormone involved in various physiological processes, including stress responses and growth regulation.
This compound’s uniqueness lies in its combination of pharmacological activities, including anti-inflammatory, antibacterial, and antioxidant effects, which make it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKAPCFJXJCEO-SGEPYOGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-03-8 | |
Record name | 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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